molecular formula C12H9N3O2 B8693682 2-Nitroazobenzene CAS No. 37790-23-1

2-Nitroazobenzene

Cat. No. B8693682
Key on ui cas rn: 37790-23-1
M. Wt: 227.22 g/mol
InChI Key: DSZOTMKIKJOOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041044

Procedure details

The same procedure as described in Example 1 was carried out except that the 27.4 grams of 50% sodium hydroxide was used with 155 grams of 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene to give a ratio of moles of alkali to moles of o-nitroazobenzene intermediate of 0.848/1 compared to the ratio of 0.42/1 employed in Example 1.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O[C:4]1[C:9](C(CC)(C)C)=[CH:8][C:7](C(CC)(C)C)=[CH:6][C:5]=1[N:20]=[N:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N+:28]([O-:30])=[O:29]>>[N+:28]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[N:21]=[N:20][C:5]1[CH:4]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O-:30])=[O:29] |f:0.1|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
155 g
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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